molecular formula C19H25N3S B5763329 4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine

4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine

Cat. No. B5763329
M. Wt: 327.5 g/mol
InChI Key: RWJWQVGTKBUHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dimethylbenzyl)-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is commonly referred to as TAK-659 and belongs to the class of drugs known as piperazinamines. TAK-659 has been shown to have potent inhibitory effects on various enzymes and signaling pathways, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

TAK-659 exerts its inhibitory effects on BTK, ITK, and JAK3 by binding to their active sites and preventing their activation. This results in the inhibition of downstream signaling pathways, leading to the suppression of immune responses and the proliferation of cancer cells. TAK-659 has been shown to have high selectivity for these enzymes and signaling pathways, making it a promising candidate for targeted therapy.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent anti-inflammatory and anti-tumor effects in preclinical studies. It has been shown to inhibit the proliferation of cancer cells and suppress immune responses in animal models. TAK-659 has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life, making it suitable for use in clinical trials.

Advantages and Limitations for Lab Experiments

The advantages of using TAK-659 in lab experiments include its high potency and selectivity for BTK, ITK, and JAK3, making it a useful tool for studying the role of these enzymes and signaling pathways in disease. However, the limitations of using TAK-659 include its high cost and limited availability, as well as the potential for off-target effects and toxicity.

Future Directions

There are several future directions for the research and development of TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis, which are characterized by aberrant immune responses. TAK-659 could also be used in combination with other drugs to enhance their therapeutic effects or overcome drug resistance. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of TAK-659 involves several steps, starting with the reaction of 2,4-dimethylbenzylamine with 5-methyl-2-thiophene carboxaldehyde to form an imine intermediate. This intermediate is then reacted with piperazine to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to achieve high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

TAK-659 has been the subject of extensive scientific research for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and signaling pathways, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and Janus kinase 3 (JAK3). These enzymes and signaling pathways play important roles in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3S/c1-15-4-6-18(16(2)12-15)14-21-8-10-22(11-9-21)20-13-19-7-5-17(3)23-19/h4-7,12-13H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJWQVGTKBUHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-1-(5-methylthiophen-2-yl)methanimine

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